molecular formula C18H21NO3 B4426638 N-(4-ethoxyphenyl)-2-(3-methylphenoxy)propanamide

N-(4-ethoxyphenyl)-2-(3-methylphenoxy)propanamide

Cat. No.: B4426638
M. Wt: 299.4 g/mol
InChI Key: WZHGHLYJWXJGDH-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(3-methylphenoxy)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethoxy group attached to a phenyl ring, a methyl group attached to another phenyl ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-(3-methylphenoxy)propanamide typically involves the following steps:

    Formation of the Amide Bond: The reaction between 4-ethoxyaniline and 2-(3-methylphenoxy)propanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) can yield the desired amide.

    Purification: The crude product is usually purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.

    Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, solvent, and reaction time to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-(3-methylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.

    Reduction: Formation of N-(4-ethoxyphenyl)-2-(3-methylphenoxy)propanamine.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl rings.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-(3-methylphenoxy)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as improved thermal stability or mechanical strength.

    Biological Studies: It can be used as a probe to study enzyme interactions or receptor binding in biological systems.

    Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(3-methylphenoxy)propanamide depends on its specific application:

    Pharmaceuticals: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Materials: It may contribute to the physical properties of materials through its chemical structure and interactions with other components.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-(3-methylphenoxy)propanamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(4-ethoxyphenyl)-2-(4-methylphenoxy)propanamide: Similar structure but with the methyl group on the para position of the second phenyl ring.

Uniqueness

N-(4-ethoxyphenyl)-2-(3-methylphenoxy)propanamide is unique due to the specific positioning of the ethoxy and methyl groups, which can influence its reactivity and interactions in various applications. This unique structure can lead to distinct properties and potential advantages in specific applications compared to its analogs.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(3-methylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-4-21-16-10-8-15(9-11-16)19-18(20)14(3)22-17-7-5-6-13(2)12-17/h5-12,14H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHGHLYJWXJGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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